molecular formula C11H16N6O2S B2472972 2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034251-27-7

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2472972
CAS No.: 2034251-27-7
M. Wt: 296.35
InChI Key: LFLOUDRQBIYYAS-UHFFFAOYSA-N
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Description

2-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H16N6O2S and its molecular weight is 296.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Total Synthesis of Dimethyl Sulfomycinamate

The compound has been synthesized through a series of steps involving palladium-catalyzed coupling reactions and condensation, exploring the chemistry of various heterocycles such as pyridine, thiazole, and oxazole (Kelly & Lang, 1995). Similarly, another study achieved its synthesis, focusing on Bohlmann-Rahtz heteroannulation, highlighting the compound's role in generating complex molecules (Bagley, Dale, Xiong, & Bower, 2003).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

This research demonstrates the use of 1-sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, reacting with allenes in the presence of a nickel(0) catalyst to produce polysubstituted pyrroles, showcasing the utility of the compound in constructing complex heterocyclic structures (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Biological Applications

Polysubstituted Pyrrolidines Linked to 1,2,3-Triazoles

This study synthesized novel pyrrolidine derivatives linked to 1,2,3-triazole and evaluated their anti-proliferative activities against human prostate cancer cells, revealing significant cell proliferation reduction. This highlights the compound's potential in medicinal chemistry for developing new cancer therapies (Ince et al., 2020).

Isatin 1,2,3-Triazoles as Potent Inhibitors Against Caspase-3

Research into disubstituted 1,2,3-triazoles prepared using the Huisgen cycloaddition reaction showed these compounds to be potent inhibitors against caspase-3, a critical enzyme in apoptosis, indicating their potential use in designing anti-cancer or neuroprotective agents (Jiang & Hansen, 2011).

Properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-9-14-11(8-15(9)2)20(18,19)16-6-3-10(7-16)17-12-4-5-13-17/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLOUDRQBIYYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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